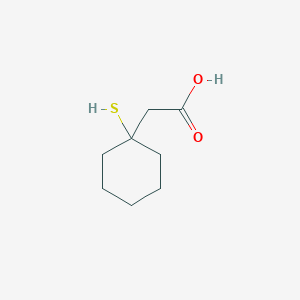
2-(1-Sulfanylcyclohexyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Sulfanylcyclohexyl)acetic acid, also known as S-Adenosylmethionine (SAMe), is a naturally occurring compound that is found in all living cells. SAMe is an important molecule that plays a critical role in various biochemical processes in the body, including the synthesis of neurotransmitters, DNA, and proteins. SAMe has been extensively studied for its potential therapeutic applications in various medical conditions, including depression, osteoarthritis, liver disease, and fibromyalgia.
作用机制
SAMe is involved in various biochemical processes in the body, including the synthesis of neurotransmitters, DNA, and proteins. SAMe is a methyl donor, meaning that it can donate a methyl group to other molecules. SAMe donates its methyl group to various molecules in the body, including DNA, RNA, and proteins, which can affect their function. SAMe has also been shown to affect the activity of various enzymes in the body, including those involved in the synthesis of neurotransmitters.
Biochemical and Physiological Effects
SAMe has been shown to have various biochemical and physiological effects in the body. SAMe has been shown to increase the levels of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine, which can improve mood and reduce symptoms of depression. SAMe has also been shown to reduce inflammation in the body, which can reduce pain and improve joint function in osteoarthritis. SAMe has been shown to improve liver function in liver disease, with some evidence suggesting that it may reduce inflammation and oxidative stress in the liver. SAMe has also been shown to reduce pain and improve mood in fibromyalgia.
实验室实验的优点和局限性
SAMe has several advantages for lab experiments. SAMe is a naturally occurring compound that is found in all living cells, making it easy to obtain and study. SAMe is also relatively stable and can be stored for long periods of time without degradation. However, SAMe has several limitations for lab experiments. SAMe is a complex molecule that can be difficult to synthesize in the laboratory, requiring specialized equipment and expertise. SAMe can also be expensive to obtain, limiting its use in large-scale experiments.
未来方向
SAMe has several potential future directions for research. SAMe has been shown to be effective in treating several medical conditions, but more research is needed to fully understand its mechanisms of action and potential therapeutic applications. SAMe has also been shown to have potential in treating other medical conditions, including Alzheimer's disease, Parkinson's disease, and schizophrenia, but more research is needed to confirm these findings. SAMe has also been studied for its potential use in cancer treatment, with some evidence suggesting that it may have anti-cancer properties, but more research is needed to fully understand its potential in this area. Overall, SAMe is a promising molecule with many potential applications in medicine and research.
合成方法
SAMe is synthesized in the body from the amino acid methionine and adenosine triphosphate (ATP) in a process catalyzed by the enzyme methionine adenosyltransferase (MAT). SAMe can also be synthesized artificially in the laboratory using chemical methods.
科学研究应用
SAMe has been extensively studied for its potential therapeutic applications in various medical conditions. SAMe has been shown to be effective in treating depression, with several clinical trials demonstrating its efficacy as a monotherapy or as an adjunct to antidepressant medications. SAMe has also been shown to be effective in treating osteoarthritis, with studies demonstrating its ability to reduce pain and improve joint function. SAMe has been studied for its potential use in liver disease, with some evidence suggesting that it may be effective in treating liver cirrhosis and non-alcoholic fatty liver disease. SAMe has also been studied for its potential use in fibromyalgia, with some evidence suggesting that it may be effective in reducing pain and improving mood.
属性
CAS 编号 |
108330-39-8 |
|---|---|
分子式 |
C8H14O2S |
分子量 |
174.26 g/mol |
IUPAC 名称 |
2-(1-sulfanylcyclohexyl)acetic acid |
InChI |
InChI=1S/C8H14O2S/c9-7(10)6-8(11)4-2-1-3-5-8/h11H,1-6H2,(H,9,10) |
InChI 键 |
ONFANJHTZUJAMZ-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)(CC(=O)O)S |
规范 SMILES |
C1CCC(CC1)(CC(=O)O)S |
其他 CAS 编号 |
108330-39-8 |
同义词 |
3-Mca 3-mercapto-3,3-cyclopentamethylenepropionic acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



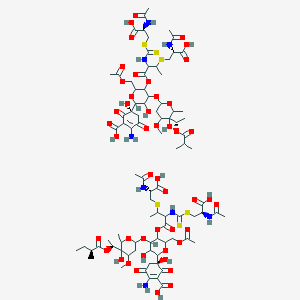



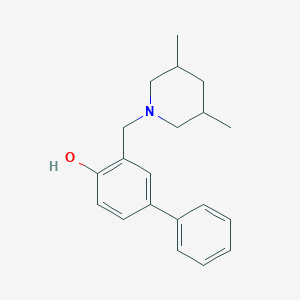

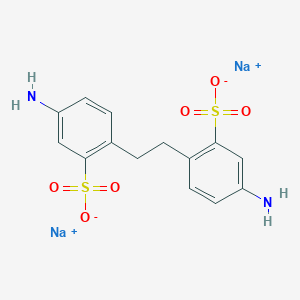
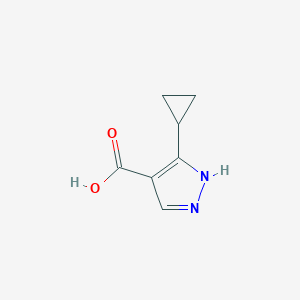

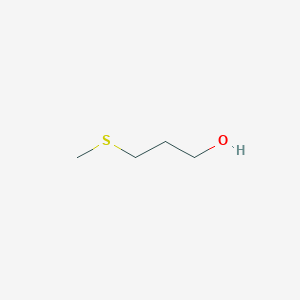

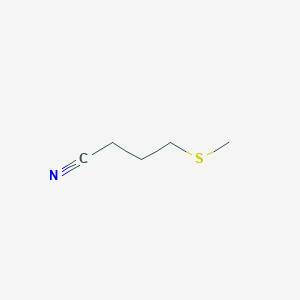
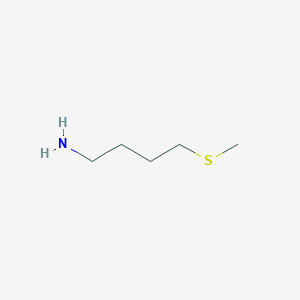
![(s)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine](/img/structure/B20134.png)